trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

Catalog No.
S2933433
CAS No.
2135443-03-5
M.F
C12H21BO4
M. Wt
240.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Ethoxycarbonyl-1-boronic acid pinacol este...

CAS Number

2135443-03-5

Product Name

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

IUPAC Name

ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Molecular Formula

C12H21BO4

Molecular Weight

240.11

InChI

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

AAORUCVESAXSRS-RKDXNWHRSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC

Solubility

not available

Application in Catalysis

Specific Scientific Field: Chemical Science, Organic Synthesis

Summary of the Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but previously unknown transformation. This process allows for formal anti-Markovnikov alkene hydromethylation .

Methods of Application or Experimental Procedures: The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for the formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Drug Development

Specific Scientific Field: Pharmaceutical Chemistry, Drug Delivery

Summary of the Application: Boronic acids and their esters, including “trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Methods of Application or Experimental Procedures: These compounds are used in the design and synthesis of new drugs and drug delivery devices. They are only marginally stable in water, which can influence their application in pharmacological purposes .

Results or Outcomes: The kinetics of hydrolysis of these compounds is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Application in Suzuki–Miyaura Coupling

Summary of the Application: Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes: The Suzuki–Miyaura coupling has been used in a variety of applications, including the synthesis of complex organic molecules and pharmaceuticals .

Application in Light-Induced Radical Addition

Summary of the Application: This compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems .

Methods of Application or Experimental Procedures: The “double” Heck-Mizoroki arylation is a light-induced radical addition of xanthates .

Results or Outcomes: This approach was used to prepare conjugated dendrimers. It was also used to prepare γ-carbonyl vinyl boronates .

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is an organoboron compound characterized by its boronic acid functionality and the presence of an ethoxycarbonyl group. This compound, with the chemical formula C₁₂H₂₁BO₄, is notable for its clear colorless to yellow liquid appearance and has a refractive index ranging from 1.4425 to 1.4485 at 20°C . It is classified as a boronic ester, which plays a crucial role in organic synthesis, particularly in reactions such as Suzuki-Miyaura coupling, where it acts as a versatile building block for constructing carbon-carbon bonds .

This compound itself does not have a known biological mechanism of action. It functions primarily as a chemical building block for the synthesis of more complex molecules with potential biological activities.

While detailed safety information is limited, some general precautions are recommended when handling this compound:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to local regulations for hazardous materials.
Involving trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester include:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids or esters in the presence of a palladium catalyst. The ethoxycarbonyl group enhances the reactivity of the boronic ester, facilitating the coupling process .
  • Hydroboration: The compound can undergo hydroboration reactions, where it reacts with alkenes to form additional boronic esters. This process is essential for synthesizing more complex organic molecules from simpler alkenes .

While specific biological activity data for trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is limited, boronic acids and their derivatives are known for their interactions with biological systems, particularly in the inhibition of certain enzymes. For instance, they can act as inhibitors of serine proteases and play roles in drug design due to their ability to form reversible covalent bonds with diols and other nucleophiles .

The synthesis of trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester typically involves several key steps:

  • Borylation: Starting from an appropriate alkene or alkyne, borylation can be performed using diborane or other boron reagents under controlled conditions.
  • Pinacol Ester Formation: The resulting boronic acid is then reacted with pinacol under acidic conditions to form the pinacol ester.
  • Functionalization: The introduction of the ethoxycarbonyl group can be achieved through various functionalization techniques, often involving acylation reactions that introduce the ethoxycarbonyl moiety onto the boron-containing compound .

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester has several applications in organic synthesis:

  • Building Block in Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds and other complex structures .

Interaction studies involving trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester primarily focus on its reactivity with various substrates in cross-coupling reactions. These studies help elucidate the mechanisms of reaction and optimize conditions for higher yields. The compound's ability to interact with different electrophiles makes it a valuable tool in synthetic organic chemistry .

Several compounds exhibit structural similarities to trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester, highlighting its unique characteristics:

Compound NameStructure TypeUnique Feature
(E)-1-Pentenylboronic acid pinacol esterBoronic acid pinacol esterContains a pentenyl group
trans-β-Styrylboronic acidBoronic acidContains a styryl group
3,3-Diethoxy-trans-1-propenylboronic pinacol esterBoronic acid pinacol esterFeatures two ethoxy groups
5-Phenyl-1-pentenylboronic acid pinacol esterBoronic acid pinacol esterContains a phenyl substituent

These compounds share the boronic acid functionality but differ in their substituents and structural features, impacting their reactivity and application in synthetic pathways .

Dates

Modify: 2024-04-14

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